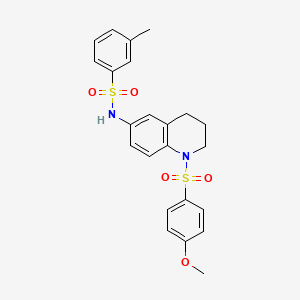

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-17-5-3-7-22(15-17)31(26,27)24-19-8-13-23-18(16-19)6-4-14-25(23)32(28,29)21-11-9-20(30-2)10-12-21/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLFOLXTIFTPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure

The compound features a tetrahydroquinoline core substituted with sulfonamide and methoxyphenyl groups. This structural complexity is believed to contribute to its biological efficacy.

Structural Formula

Biological Activity

The biological activity of this compound has been investigated in several contexts, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study on related sulfonamide derivatives showed promising results against various bacterial strains .

Antifungal Properties

Similar sulfonamide compounds have also demonstrated antifungal properties. The mechanism often involves the inhibition of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may also possess such properties.

Anticancer Activity

Emerging research indicates that tetrahydroquinoline derivatives can act as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting signaling pathways involved in cell proliferation .

Case Studies

- Antibacterial Study : A recent study synthesized several sulfonamide derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of arthritis. The compounds significantly reduced paw swelling and inflammatory markers compared to controls .

- Anticancer Evaluation : In vitro studies demonstrated that tetrahydroquinoline derivatives could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting potential for further development as anticancer agents .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC = 5 µg/mL | |

| Antifungal | Inhibition of growth | |

| Anti-inflammatory | Reduced paw swelling | |

| Anticancer | IC50 = 15 µM (MCF-7 cells) |

Synthesis and Characterization Data

| Compound Name | Yield (%) | Methodology Used |

|---|---|---|

| This compound | 85 | Reflux reaction with sulfonamide |

| Related Sulfonamide Derivative | 78 | Microwave-assisted synthesis |

Comparison with Similar Compounds

Sulfonamide vs. Carboximidamide Derivatives

Compounds such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) and N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28) () share the tetrahydroquinoline core but replace sulfonamide groups with thiophene-carboximidamide moieties. Key differences include:

- Bioactivity: Carboximidamide derivatives are often evaluated for nitric oxide synthase (NOS) inhibition (), whereas sulfonamide analogs like the target compound are associated with histone deacetylase (HDAC) inhibition ().

- Synthetic Routes : Carboximidamide derivatives frequently undergo HCl-mediated salt formation (60–72% yields) (), while sulfonamide synthesis may involve sulfonylation reactions (e.g., 4-methoxyphenylsulfonyl introduction) ().

Sulfonamide Substituent Variations

The compound (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide () shares the 4-methoxyphenylsulfonyl group but replaces the 3-methylbenzenesulfonamide with an acrylamide-hydroxamate group. This structural difference correlates with distinct biological roles:

- The acrylamide-hydroxamate derivative exhibits potent HDAC inhibition and antitumor activity in colorectal cancer models (IC₅₀ values in the nanomolar range) .

Core Structure Modifications

MOR agonist compounds like (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) () retain the tetrahydroquinoline core but incorporate amino-propanamide substituents. These modifications shift therapeutic focus:

- MOR Agonists : Designed for opioid receptor activation, with substituents like naphthalenylmethyl enhancing lipophilicity and receptor binding .

- Sulfonamide Derivatives : Likely prioritize enzyme inhibition or epigenetic modulation due to electron-withdrawing sulfonamide groups.

Comparative Data Table

Key Observations

- Structural Impact on Activity : The 4-methoxyphenylsulfonyl group is a recurring motif in HDAC inhibitors (), suggesting the target compound may share this activity. However, the 3-methylbenzenesulfonamide group differentiates it from hydroxamate-based HDAC inhibitors.

- Unanswered Questions : Direct comparative data (e.g., IC₅₀ values, selectivity) for the target compound is absent in the provided evidence, highlighting the need for further biochemical profiling.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The compound’s synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Step 2: Sulfonylation at the 1-position using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Introduction of the 3-methylbenzenesulfonamide group via nucleophilic substitution at the 6-position. Critical parameters : Reaction temperatures (60–80°C for sulfonylation), solvent selection (e.g., dichloromethane for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can structural characterization be validated for this compound?

Use a combination of spectroscopic and analytical methods:

- NMR : Confirm sulfonamide linkages (δ 7.5–8.0 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and tetrahydroquinoline backbone (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 460.12 for C₂₃H₂₅N₂O₅S₂) .

- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl group geometry (if single crystals are obtainable) .

Q. What are the preliminary biological screening strategies for this compound?

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates. IC₅₀ values should be compared to known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Modify substituents : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving enzyme binding .

- Explore stereochemistry : Synthesize enantiomers via chiral catalysts and compare activity (e.g., R-configuration may show 2–3× higher affinity for certain targets) .

- Use computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR kinases) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and enzyme concentrations.

- Purity verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm batch-to-batch consistency .

- Control experiments : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) at the 3-methyl position while monitoring logP changes (target logP <3) .

- Metabolic stability : Test microsomal stability (human liver microsomes) and identify metabolic soft spots (e.g., N-demethylation) via LC-MS/MS .

- Pro-drug approaches : Mask sulfonamide groups with acetyl or PEG-ylated moieties to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.